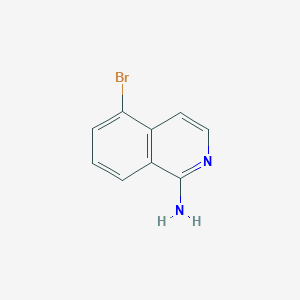
5-Bromoisoquinolin-1-amine
概要
説明
5-Bromoisoquinolin-1-amine is a brominated derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position and an amine group at the 1-position of the isoquinoline ring system. It has a molecular weight of 223.07 g/mol and is commonly used in scientific research and various industrial applications.
Synthetic Routes and Reaction Conditions:
Bromination of Isoquinoline: One common synthetic route involves the bromination of isoquinoline using bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or aluminum chloride (AlCl3). The reaction is typically carried out in a solvent like dichloromethane (CH2Cl2) at a temperature of around 0°C to room temperature.
Amination of 5-Bromoisoquinoline: The amination step can be achieved by reacting 5-bromoisoquinoline with ammonia (NH3) or an amine derivative under high pressure and temperature conditions. This reaction can be performed in a sealed vessel to ensure the formation of this compound.
Industrial Production Methods: The industrial production of this compound involves large-scale bromination and amination processes, often using continuous flow reactors to ensure efficiency and consistency. The choice of catalysts and solvents is optimized to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 5-bromoisoquinoline-1-oxide.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 5-aminoisoquinoline.
Substitution: The bromine atom in this compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as alkyl halides and aryl halides, along with bases like sodium hydride (NaH), are employed in substitution reactions.
Major Products Formed:
Oxidation: 5-Bromoisoquinoline-1-oxide
Reduction: 5-Aminoisoquinoline
Substitution: Various alkylated or arylated derivatives of this compound
科学的研究の応用
5-Bromoisoquinolin-1-amine is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. In medicinal chemistry, it is utilized in the development of new drugs targeting various diseases, including cancer and neurological disorders. Its applications in biology include the study of enzyme inhibitors and receptor ligands. Additionally, it is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 5-bromoisoquinolin-1-amine exerts its effects depends on its specific application. In drug development, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and receptors involved in cellular signaling.
類似化合物との比較
5-Bromoisoquinolin-1-amine is structurally similar to other brominated isoquinolines and isoquinoline derivatives. Some similar compounds include:
Isoquinoline: The parent compound without bromination.
6-Bromoisoquinoline: Bromine at the 6-position instead of the 5-position.
7-Bromoisoquinoline: Bromine at the 7-position instead of the 5-position.
1-Methylisoquinoline: A methyl group at the 1-position instead of an amine group.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both bromine and amine groups allows for diverse chemical transformations and applications.
特性
IUPAC Name |
5-bromoisoquinolin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATENCABMFYJWGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652881 | |
| Record name | 5-Bromoisoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852570-80-0 | |
| Record name | 5-Bromoisoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Amino-5-bromoisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-Phenylethoxy)methyl]aniline](/img/structure/B1519042.png)

![4-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}butanoic acid](/img/structure/B1519044.png)


![[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]methanamine](/img/structure/B1519051.png)
![[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea](/img/structure/B1519052.png)
![5-[(Carbamoylmethyl)sulfamoyl]furan-2-carboxylic acid](/img/structure/B1519053.png)


![4-[Benzyl(ethyl)amino]benzoic acid](/img/structure/B1519058.png)

